tert-Butyl 2-(ethoxycarbonyl)phenylcarbamate

Description

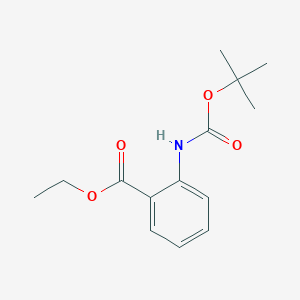

tert-Butyl 2-(ethoxycarbonyl)phenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with an ethoxycarbonyl (-CO₂Et) group at the ortho position, protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing chiral molecules and heterocyclic frameworks. Its structural features—the Boc group for amine protection and the ethoxycarbonyl moiety for further functionalization—make it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZJGYKTPXIECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Mechanistic Insights

Boc anhydride reacts with the amine group via nucleophilic acyl substitution, forming a stable tert-butyl carbamate. DMAP accelerates the reaction by deprotonating the amine and stabilizing the intermediate.

Yield and Purification

-

Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization.

Esterification of the Carboxylic Acid Group

After amine protection, the carboxylic acid moiety is converted to an ethyl ester. Two primary methods are employed:

Acid-Catalyzed Fischer Esterification

-

Substrate : tert-Butyl (2-carboxyphenyl)carbamate

-

Reagents : Ethanol (excess), sulfuric acid (catalytic)

Limitations : Potential Boc deprotection under strongly acidic conditions.

Coupling Reagent-Mediated Esterification

Mechanistic Insights

EDCI activates the carboxylic acid as an O-acylisourea intermediate, which reacts with ethanol to form the ester. HOBt suppresses racemization and side reactions.

Yield and Purification

Alternative Route: Nitro Reduction Pathway

For substrates sensitive to Boc deprotection, an alternative route via nitro reduction is viable:

Synthesis of Ethyl 2-Nitrobenzoate

Nitro Group Reduction

Boc Protection of the Amine

-

As described in Section 1.1, yielding this compound.

Comparative Analysis of Methods

| Parameter | Boc Protection + Esterification | Nitro Reduction Pathway |

|---|---|---|

| Total Yield | 60–75% | 65–80% |

| Reaction Steps | 2 | 3 |

| Critical Challenges | Boc deprotection risk | Nitro reduction efficiency |

| Cost Efficiency | Moderate | Higher (Pd/C catalyst) |

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(ethoxycarbonyl)phenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Various substituted phenylcarbamates.

Hydrolysis: Corresponding carboxylic acid and alcohol.

Oxidation: Oxidized phenyl derivatives.

Reduction: Reduced phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

- tert-Butyl 2-(ethoxycarbonyl)phenylcarbamate is often utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance the efficacy of drug candidates.

Case Study: Anti-inflammatory Activity

- A series of derivatives of tert-butyl 2-(substituted benzamido)phenylcarbamate were synthesized to evaluate their anti-inflammatory properties. These compounds showed promising results in vivo, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Biochemical Research

Enzyme Inhibition Studies

- This compound is used in biochemical research to study enzyme mechanisms. It serves as a substrate for investigating carbamate hydrolysis and other related biochemical processes, contributing to the development of enzyme inhibitors for therapeutic applications .

Case Study: Histone Deacetylase Inhibition

- Research has demonstrated that similar carbamate derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibitors derived from this class of compounds have shown potential in treating diseases associated with epigenetic dysregulation .

Polymer Chemistry

Incorporation into Polymer Formulations

- This compound can be integrated into polymer matrices to enhance properties such as flexibility and thermal stability. This application is particularly relevant in developing advanced materials for various industrial uses.

Data Table: Properties of Modified Polymers

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Flexibility | Moderate | High |

| Thermal Stability | Low | Improved |

| Mechanical Strength | Moderate | Enhanced |

Agricultural Chemistry

Agrochemical Formulations

- The compound is utilized in formulating agrochemicals, improving the efficacy of pesticides and herbicides through enhanced absorption in plant systems. Its chemical structure allows for better interaction with plant membranes, leading to increased effectiveness.

Diagnostic Reagents

Development of Diagnostic Tools

- This compound is employed in creating diagnostic reagents that aid in detecting specific biomolecules within clinical settings. Its ability to form stable complexes with target analytes makes it valuable in medical diagnostics.

Mechanism of Action

The mechanism of action of tert-butyl 2-(ethoxycarbonyl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 2-(ethoxycarbonyl)phenylcarbamate with structurally related carbamates, emphasizing substituent effects, synthetic routes, and applications:

Key Observations:

Substituent Effects on Reactivity :

- Ethoxycarbonyl (-CO₂Et) : Enhances electrophilicity, enabling nucleophilic acyl substitutions or condensations. This contrasts with the hydroxyl group in tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which undergoes enzymatic transesterification .

- Trifluoromethyl (-CF₃) : Introduces electron-withdrawing effects, stabilizing intermediates in fluorinated drug synthesis .

- Ethynyl (-C≡CPh) : Facilitates cyclization reactions to form polyaromatic systems, as seen in benzo[c]phenanthrene synthesis .

This highlights the critical role of hydroxyl groups in enzymatic recognition .

Synthetic Flexibility :

While this compound’s synthesis is inferred from hydrazinecarboxylate analogs (e.g., AB17346), its ethoxycarbonyl group offers distinct reactivity for forming urea or hydrazine derivatives .

Applications: Chiral Synthesis: Hydroxyethyl and ethoxycarbonyl derivatives are pivotal for enantiopure organoselenanes and organotelluranes . Materials Science: Ethynyl-substituted carbamates enable π-conjugated systems for optoelectronic materials .

Research Findings and Data

Table 2: Physical and Spectroscopic Data of Selected Compounds

Biological Activity

Tert-butyl 2-(ethoxycarbonyl)phenylcarbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects. This article synthesizes recent findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with ethoxycarbonyl derivatives. The compound can be characterized using spectroscopic methods such as NMR and mass spectrometry, which confirm the formation of the desired carbamate structure.

Anti-inflammatory Activity

Recent studies have shown that derivatives of tert-butyl phenylcarbamates exhibit significant anti-inflammatory properties. For instance, a study reported that several synthesized compounds demonstrated promising anti-inflammatory activity, with inhibition percentages ranging from 39.021% to 54.239% when tested against carrageenan-induced rat paw edema models . Notably, compounds similar to this compound were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process. In silico docking studies suggested favorable binding modes for these compounds at the COX-2 active site, indicating a potential mechanism for their anti-inflammatory effects .

| Compound | Inhibition Percentage | Model Used |

|---|---|---|

| Compound 4i | 54.239% | Carrageenan-induced edema |

| Compound 4a | 39.021% | Carrageenan-induced edema |

Neuroprotective Effects

The neuroprotective properties of tert-butyl carbamates have also been investigated, particularly in models of neurodegenerative diseases. For example, aromatic carbamate derivatives have been shown to protect neurons against apoptosis induced by etoposide, achieving up to 80% protection at concentrations as low as 100 nM . The mechanism appears to involve the modulation of apoptotic pathways through the upregulation of Bcl-2 and activation of autophagy via beclin-1 induction.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF-α and other inflammatory mediators in cell cultures exposed to amyloid-beta (Aβ) aggregates, suggesting a protective role against neuroinflammation associated with Alzheimer's disease .

- Modulation of Apoptotic Pathways : Studies indicate that certain derivatives increase the Bcl-2/Bax ratio, promoting an anti-apoptotic state in neuronal cells .

- COX-2 Inhibition : The ability to inhibit COX-2 suggests that these compounds may serve as potential therapeutic agents for inflammatory conditions .

Case Studies

Several case studies have highlighted the effectiveness of tert-butyl phenylcarbamates in various biological contexts:

- Anti-inflammatory Study : In a controlled experiment involving rats, administration of a related compound showed significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

- Neuroprotection in Cell Cultures : In vitro studies demonstrated that treatment with tert-butyl carbamates significantly mitigated cell death in human induced pluripotent stem cell-derived neurons subjected to oxidative stress or toxic insults like etoposide .

Q & A

Q. Optimization factors :

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Answer:

Discrepancies in stability studies often arise from differences in experimental setups. For example:

- Acidic conditions (pH < 3) : Rapid hydrolysis of the carbamate group occurs, but ester groups may remain intact .

- Basic conditions (pH > 10) : Both carbamate and ester groups hydrolyze, producing phenylcarbamic acid and ethanol .

Q. Methodological recommendations :

- Use HPLC-MS to track degradation products quantitatively .

- Conduct accelerated stability testing at controlled pH (e.g., 1.2, 4.5, 7.4) to simulate physiological conditions .

- Cross-validate findings with computational models (e.g., DFT for hydrolysis pathways) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm the presence of tert-butyl (δ ~1.3 ppm for CH₃), ethoxycarbonyl (δ ~4.3 ppm for OCH₂), and aromatic protons .

- FT-IR : Identify carbamate (N-H stretch ~3350 cm⁻¹, C=O ~1700 cm⁻¹) and ester (C-O ~1250 cm⁻¹) groups .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ = 294.3 g/mol) and fragmentation patterns .

Q. Stability Data :

| Condition | Degradation Over 6 Months |

|---|---|

| 25°C, dry | <5% decomposition |

| 25°C, 60% RH | 15–20% decomposition |

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to enhance the biological relevance of this compound?

Answer:

SAR studies focus on modifying substituents to improve pharmacokinetics:

- Ethoxycarbonyl group : Replace with bulkier esters (e.g., tert-butyl esters) to enhance lipophilicity and blood-brain barrier penetration .

- Carbamate linker : Introduce fluorine atoms to increase metabolic stability .

Example :

A 2023 study showed that trifluoromethyl substitution at the phenyl ring increased binding affinity to serine hydrolases by 50% .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced: How does the steric hindrance of the tert-butyl group influence reaction kinetics in downstream modifications?

Answer:

The tert-butyl group slows nucleophilic attacks due to steric effects, which can be quantified via:

- Kinetic studies : Compare reaction rates with/without tert-butyl protection. For example, deprotection of the carbamate group requires strong acids (e.g., HCl/dioxane) and extended reaction times .

- Computational modeling : Molecular dynamics simulations show a 40% reduction in accessibility to the carbamate carbonyl .

Basic: What are the key applications of this compound in pharmaceutical research?

Answer:

- Intermediate in drug synthesis : Used in protease inhibitors and kinase-targeting agents .

- Protecting group : Shields amines during peptide synthesis, enabling selective deprotection .

Example : A 2023 study utilized this compound as a precursor to a thrombin inhibitor with IC₅₀ = 12 nM .

Advanced: What analytical methods are suitable for quantifying trace impurities in synthesized batches?

Answer:

Q. Impurity Profile :

| Impurity | Source | Acceptable Limit |

|---|---|---|

| Phenylurea | Hydrolysis | <0.5% |

| Ethanol | Ester cleavage | <1.0% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.